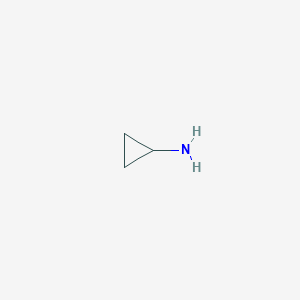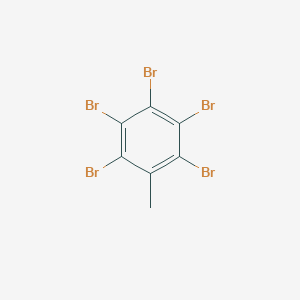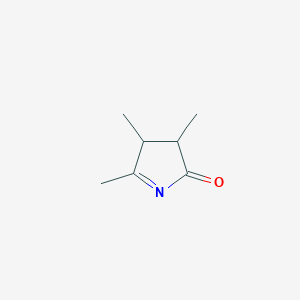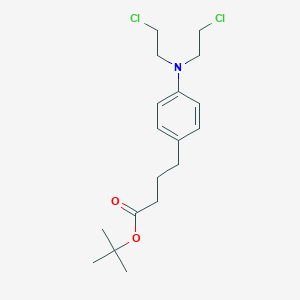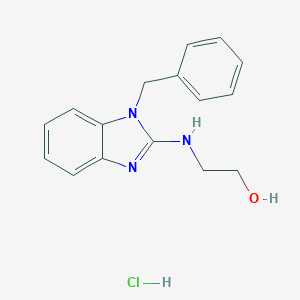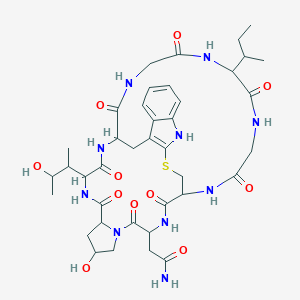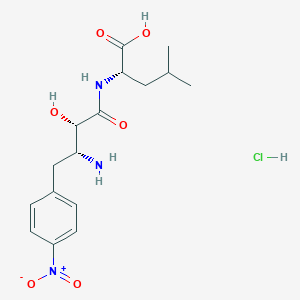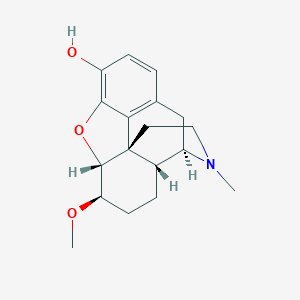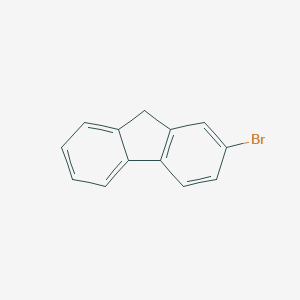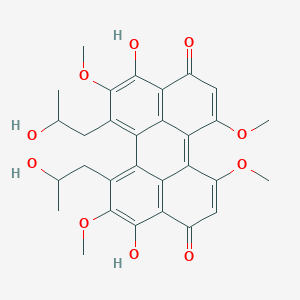
Phleichrome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phleichrome is a natural product that has gained significant attention in recent years due to its various biological activities. It is a secondary metabolite that is produced by certain strains of fungi, including Phlebia radiata and Phlebia brevispora. Phleichrome has been found to exhibit potent cytotoxic, antimicrobial, and immunomodulatory activities, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Phleichrome Biosynthesis and Genetic Engineering
Phleichrome, a pigment produced by Cladosporium phlei, is synthesized via a polyketide pathway. A key gene, Cppks1, was identified as responsible for its biosynthesis. This finding is crucial for engineering strains with enhanced phleichrome production (So et al., 2015).
Phleichrome's Role in Plant Pathology
Phleichrome was studied for its effects on invertases in the leaves of timothy (Phleum pratense), indicating its potential as a pathotoxin. This research highlights the complex interactions between pathogenic fungi and their host plants (Mino et al., 1979).
Antimicrobial and Antitumor Applications
Phleichrome exhibits significant antimicrobial and antitumor photodynamic effects. Its bactericidal and antitumor activities were analyzed in vitro, showing potential for future drug development related to its antibacterial and antitumor properties (So et al., 2018).
Photochemical Properties and Photodynamic Therapy
Phleichrome's ability to generate semiquinone radical and activated oxygen species upon illumination with visible light has implications for its use in photodynamic therapy. These properties make phleichrome a candidate for further exploration in anticancer treatments (Diwu & Lown, 1995).
Optimization of Phleichrome Production
Research on cultural characteristics of Cladosporium phlei aimed to optimize the production of phleichrome. The findings are important for improving methods of producing this photodynamic therapeutic agent (Lee et al., 2007).
Genome Sequencing and Gene Cloning for Phleichrome Production
Genomic studies have provided insights into the genes involved in the synthesis of phleichrome, enabling targeted strategies for increased production. This work is significant for biotechnological applications involving phleichrome (So et al., 2012).
Structural and Photochemical Studies
Structural analyses of phleichrome and its isomers have been conducted, providing a better understanding of its chemical properties. This research has potential implications for its use in various applications, including photodynamic therapy (Arnone et al., 1985).
Mutant Strain Development for Enhanced Production
UV mutagenesis was employed to develop mutant strains of Cladosporium phlei that show enhanced production of phleichrome. This approach is a step towards biotechnological exploitation of phleichrome (Yi et al., 2011).
Synthetic Inducers for Phleichrome Production
Studies on the use of synthetic inducers for phleichrome production have provided insights into improving its yield. This research contributes to the optimization of phleichrome production for therapeutic applications (So et al., 2015).
Propriétés
Numéro CAS |
124986-26-1 |
|---|---|
Nom du produit |
Phleichrome |
Formule moléculaire |
C30H30O10 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
4,9-dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxyperylene-3,10-dione |
InChI |
InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3 |
Clé InChI |
WJBHEYCJMSCKIP-VXGBXAGGSA-N |
SMILES isomérique |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)O)O |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
SMILES canonique |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
Synonymes |
calphostin D phleichrome UCN 1028 D UCN 1028D UCN-1028D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



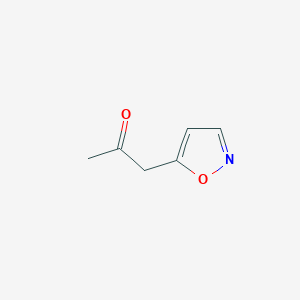
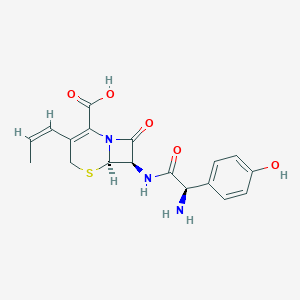
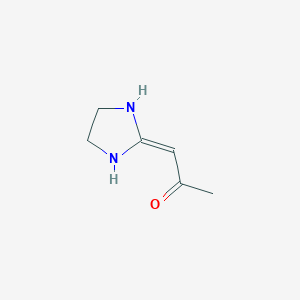
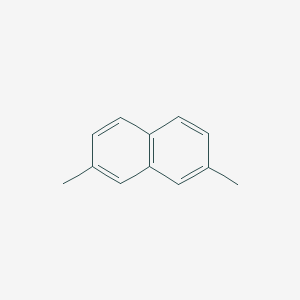
![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)
